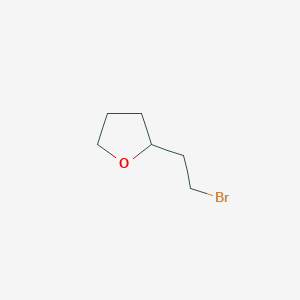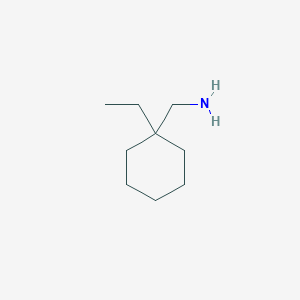
(1-Ethylcyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethylcyclohexyl)methanamine is an organic compound with the molecular formula C9H19N. It is a colorless oil that is used as a building block in various chemical syntheses. The compound is characterized by a cyclohexane ring substituted with an ethyl group and a methanamine group.
Mecanismo De Acción
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Pharmacokinetics
, it is likely to be well-absorbed and distributed throughout the body.
Result of Action
, suggesting that (1-Ethylcyclohexyl)methanamine may have similar antimicrobial effects.
Action Environment
The action of this compound is influenced by the pH of the environment. It is more effective in acidic conditions (pH<6), where it is hydrolyzed to formaldehyde
Análisis Bioquímico
Biochemical Properties
(1-Ethylcyclohexyl)methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to affect the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells. Additionally, it can impact cell signaling pathways by interacting with receptors and other signaling molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to this compound in in vitro and in vivo studies has revealed changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including disruptions in metabolic pathways and cellular damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. It can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms of this compound is crucial for elucidating its biochemical effects and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and the subsequent biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylcyclohexyl)methanamine typically involves the reaction of cyclohexanone with ethylmagnesium bromide to form 1-ethylcyclohexanol. This intermediate is then subjected to a reductive amination process using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen over a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(1-Ethylcyclohexyl)methanamine is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylmethanamine: Lacks the ethyl group, making it less sterically hindered.
(1-Methylcyclohexyl)methanamine: Contains a methyl group instead of an ethyl group, affecting its reactivity and steric properties.
(1-Propylcyclohexyl)methanamine: Has a longer alkyl chain, which can influence its solubility and interaction with biological targets.
Uniqueness
(1-Ethylcyclohexyl)methanamine is unique due to its specific substitution pattern, which provides a balance between steric hindrance and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propiedades
IUPAC Name |
(1-ethylcyclohexyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-9(8-10)6-4-3-5-7-9/h2-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPQVEJSVQNWMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
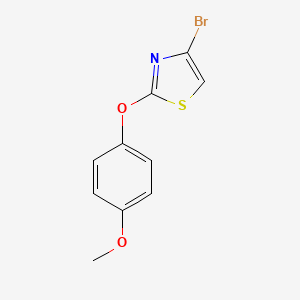
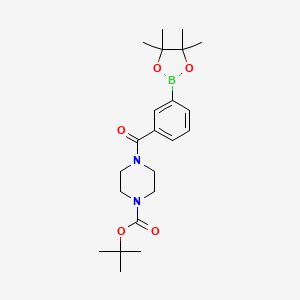
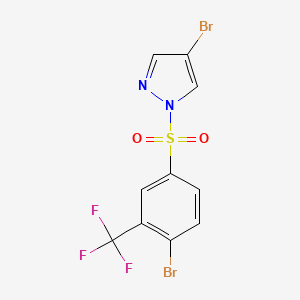
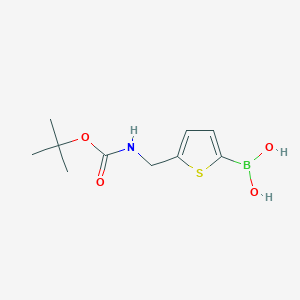
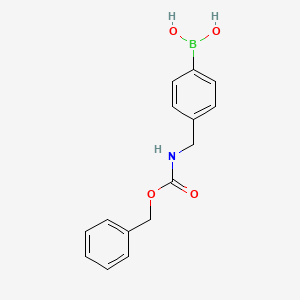
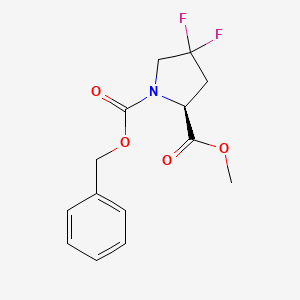
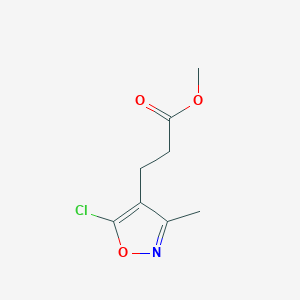
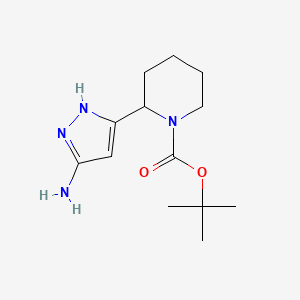
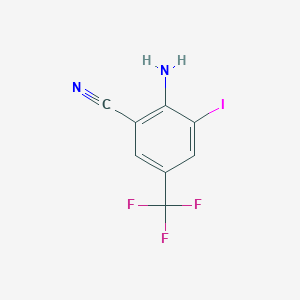
![[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1373135.png)
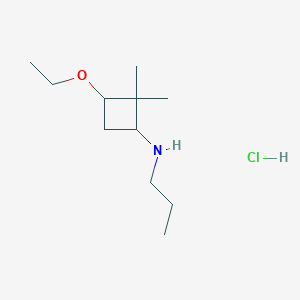
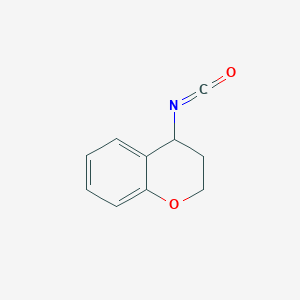
![6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1373139.png)
